molecular formula C8H19Cl3N2 B2405377 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride CAS No. 2260931-34-6

1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride

Cat. No.: B2405377
CAS No.: 2260931-34-6
M. Wt: 249.6
InChI Key: WEEHLKZIMLDUJK-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride ( 2260931-34-6) is an organic compound with the molecular formula C 8 H 19 Cl 3 N 2 and a molecular weight of 249.61 g/mol . Its structure features a piperazine core, a versatile scaffold frequently employed in medicinal chemistry and drug discovery . The presence of both a chloroethyl moiety and the piperazine ring makes this compound a valuable synthon for researchers designing and synthesizing novel bioactive molecules. Piperazine derivatives are recognized for their significant applications in pharmaceutical research. They are commonly integrated into molecular structures to optimize properties like solubility and bioavailability, and to serve as a linker or a core scaffold that arranges pharmacophoric groups in three-dimensional space for effective interaction with biological targets . The reactive chloroethyl side chain in this particular compound provides a handle for further chemical elaboration, allowing researchers to create more complex structures through nucleophilic substitution reactions. Piperazine-based compounds have demonstrated a wide range of pharmacological activities and have been investigated as inhibitors for various enzymes . Recent in silico studies, for instance, have highlighted the potential of piperazine-containing ligands to exhibit strong hydrogen bonding interactions with protease enzymes, suggesting their utility in the development of protease inhibitors . Application Note: This product is intended for research purposes as a chemical building block and is a key intermediate for synthetic organic and medicinal chemistry applications. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

1-(2-chloroethyl)-2,2-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2.2ClH/c1-8(2)7-10-4-6-11(8)5-3-9;;/h10H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEHLKZIMLDUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CCCl)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroethylamine hydrochloride with 2,2-dimethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium hydroxide), and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of piperazine can inhibit cancer cell proliferation by interfering with cell cycle regulation. For instance, research indicates that piperazine-based compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

  • Case Study: Antitumor Activity
    • In a study assessing the efficacy of various piperazine derivatives, 1-(2-chloroethyl)-2,2-dimethylpiperazine dihydrochloride demonstrated significant inhibition of CDK2/cyclin E activity, leading to reduced proliferation in cancer cell lines .

Antiviral Activity

Recent research has explored the antiviral properties of piperazine derivatives against SARS-CoV-2. Molecular docking studies have suggested that compounds with a piperazine core can effectively bind to viral proteases, potentially inhibiting viral replication .

  • Case Study: SARS-CoV-2 Inhibition
    • A series of piperazine derivatives were synthesized and screened for their ability to inhibit the SARS-CoV-2 protease. The results indicated that modifications at the 1-position of the piperazine ring significantly enhanced antiviral activity, highlighting the potential role of 1-(2-chloroethyl)-2,2-dimethylpiperazine dihydrochloride in developing new antiviral therapies .

Chemical Synthesis

In synthetic organic chemistry, 1-(2-chloroethyl)-2,2-dimethylpiperazine dihydrochloride serves as a versatile intermediate for synthesizing various biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in constructing complex molecular architectures.

  • Synthesis of Piperazine Derivatives
    • The compound can be used as a starting material for synthesizing other piperazine derivatives through nucleophilic substitution reactions with various nucleophiles such as amines or alcohols . This versatility allows chemists to tailor compounds for specific biological activities.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAntitumor agents targeting CDKsSignificant inhibition of CDK activity in cancer cells
Antiviral ActivityPotential inhibitors of SARS-CoV-2 proteaseEffective binding and inhibition observed in docking studies
Chemical SynthesisIntermediate for synthesizing diverse piperazine derivativesVersatile nucleophilic substitution capabilities

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, resulting in the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets and pathways involved include DNA, RNA, and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride can be compared with other similar compounds, such as:

    Carmustine: Another alkylating agent used in chemotherapy, which also forms DNA cross-links.

    Chlorambucil: A nitrogen mustard alkylating agent used to treat chronic lymphocytic leukemia.

    Lomustine: A nitrosourea compound used in the treatment of brain tumors and Hodgkin’s lymphoma.

The uniqueness of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other alkylating agents.

Biological Activity

1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride is a piperazine derivative characterized by the presence of a chloroethyl group. Its molecular formula is C8H16Cl2N2C_8H_{16}Cl_2N_2, and it exists as a dihydrochloride salt, which enhances its solubility in water.

PropertyValue
Molecular FormulaC8H16Cl2N2C_8H_{16}Cl_2N_2
Molecular Weight211.13 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chloroethyl moiety may facilitate alkylation reactions with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function.

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Anticancer Therapy: The compound has been studied for its cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) has been observed in some studies.
  • Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, particularly against certain strains of viruses due to its interaction with viral proteases.
  • Neurological Disorders: Given its piperazine structure, it may exhibit neuroactive properties that could be beneficial in treating conditions such as anxiety and depression.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways .

Case Study 2: Antiviral Properties

Another study focused on the compound's potential as an antiviral agent against SARS-CoV-2. Molecular docking simulations indicated that the compound could effectively bind to the main protease of the virus, suggesting a mechanism for inhibiting viral replication .

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell linesJournal of Medicinal Chemistry
Antiviral PropertiesInhibition of SARS-CoV-2 proteasePMC Article

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride?

  • Methodological Answer : Synthesis typically involves condensation reactions. For example, piperazine derivatives can react with chloroethyl precursors under controlled heating (e.g., 140°C) in the presence of catalysts like triethylamine. Purification may involve distillation or recrystallization to isolate the dihydrochloride salt . Key parameters include stoichiometric ratios of reactants, reaction time, and temperature control to avoid side products like unreacted intermediates.

Q. How is the purity and identity of the compound verified in academic research?

  • Methodological Answer : Analytical techniques include:

  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) and compares spectra to reference standards .
  • HPLC/Retention Time Analysis : Matches retention times of sample peaks with certified reference materials (e.g., USP standards) to assess purity .
  • Chloride Content Testing : Gravimetric or titrimetric methods verify dihydrochloride stoichiometry .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Stability studies under varying temperatures and humidity levels indicate that the compound should be stored in well-sealed containers at controlled room temperature (20–25°C). Hydration states (anhydrous vs. hydrate) must be monitored using thermogravimetric analysis (TGA) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, can systematically vary parameters like temperature, solvent polarity, and reaction time. For instance, using polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency. Kinetic studies via in-situ FTIR or NMR can identify rate-limiting steps .

Q. How can contradictory spectral data (e.g., NMR or IR) during characterization be resolved?

  • Methodological Answer : Conflicting data may arise from polymorphism or solvate formation. Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • X-ray Crystallography : Provides definitive structural confirmation and identifies crystal packing effects .
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and hydration-induced spectral shifts .

Q. What mechanistic insights guide the derivatization of this compound for biological studies?

  • Methodological Answer : The chloroethyl group is a reactive site for nucleophilic substitution. Mechanistic studies using isotopic labeling (e.g., ²H or ¹³C) can track reaction pathways. For example, substituting the chloroethyl moiety with fluorescent tags or bioorthogonal handles (e.g., azides) enables tracking in cellular assays. Computational modeling (DFT) predicts regioselectivity and transition states .

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